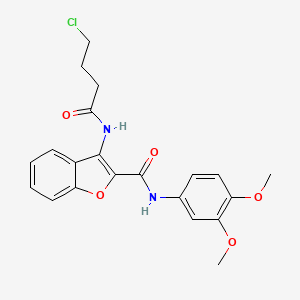

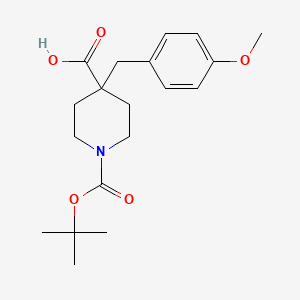

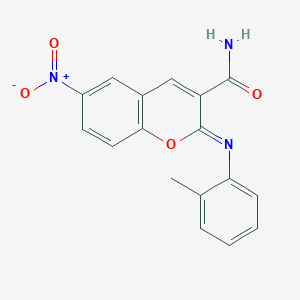

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The synthesis and investigation of pyrazole and pyrimidine derivatives, including those with specific substituents such as fluorobenzyl and acetamide groups, have been a subject of ongoing research due to their potential biological activities and applications in medicinal chemistry. These compounds, including variants of pyrazolopyrimidines and pyrazole-acetamides, have been explored for their synthesis methodologies, molecular structures, chemical reactions, and properties.

Synthesis Analysis

The synthesis of these compounds often involves multi-step reactions, including condensation, amidification, and hydrogenation processes. For example, synthesis approaches for pyrazolopyrimidines and acetamides derivatives have been developed to enhance their yield and purity, involving the use of specific reagents and conditions to achieve the desired structural configurations (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The molecular structures of these compounds are confirmed using spectroscopic techniques such as NMR, IR, and Mass spectra. Crystallography studies, including single-crystal X-ray diffraction, have been used to determine the precise geometries and conformations of pyrazole and pyrimidine derivatives, revealing details about their molecular configurations and intermolecular interactions (Hu Jingqian et al., 2016).

Chemical Reactions and Properties

Pyrazole and pyrimidine derivatives participate in various chemical reactions, leading to the formation of new compounds with diverse structures and potential applications. These reactions include oxidation, ring-closure, and substitution processes that modify the core structure and functional groups, impacting their chemical properties and reactivities (Zaitseva et al., 2020).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structures, are influenced by their molecular configurations. Studies have investigated these properties to understand their behavior in different environments and applications (Ahmad et al., 2012).

Applications De Recherche Scientifique

Scientific Research Applications

Anticancer Properties :A study on fluoro-substituted benzo[b]pyran, which shares structural similarities with the compound , highlighted its potential in combating lung cancer. The synthesized compounds demonstrated significant anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers, at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

Antipsychotic Potential :Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, related to the chemical structure of interest, has shown promising antipsychotic-like profiles in behavioral animal tests. These compounds did not interact with dopamine receptors like conventional antipsychotics, suggesting a novel mechanism of action (Wise et al., 1987).

FLAP Inhibition for Pharmacokinetics :The novel and selective inhibition of the five-lipoxygenase activity protein (FLAP) by certain compounds, including a detailed synthesis process, showcases the role of similar molecules in enhancing pharmacokinetic properties (Latli et al., 2015).

Anti-inflammatory Activity :Compounds synthesized from N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide exhibited significant anti-inflammatory activity, indicating the potential therapeutic applications of structurally similar compounds (Sunder & Maleraju, 2013).

Propriétés

IUPAC Name |

2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN5O2/c1-4-5-18-11-20(29)26(21(24-18)27-15(3)10-14(2)25-27)13-19(28)23-12-16-6-8-17(22)9-7-16/h6-11H,4-5,12-13H2,1-3H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTUXESUMKJDCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2493547.png)

![2-chloro-N-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]acetamide](/img/structure/B2493548.png)

![N-butyl-2-[(2,5-dimethylphenyl)amino]-N-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2493550.png)

![N-allyl-4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxamide](/img/structure/B2493554.png)

![N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2493556.png)

![N-(4-ethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2493563.png)